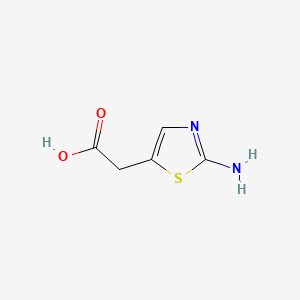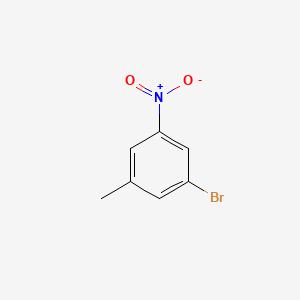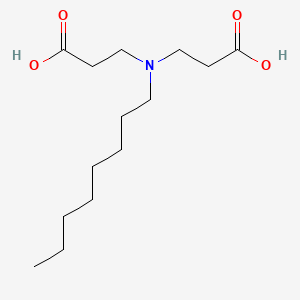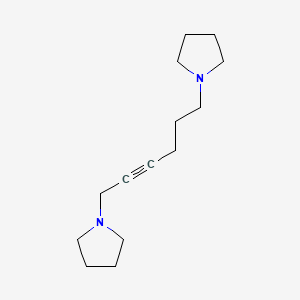
1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine
描述
“1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine” is a complex organic compound that contains two pyrrolidine rings. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents .
Synthesis Analysis
Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst, which is supported on alumina . The reaction is carried out in the liquid phase in a continuous tube- or tube bundle reactor . The product is obtained after multistage purification and separation by extractive and azeotropic distillation .Molecular Structure Analysis
The molecule consists of a pyrrolidinyl group ((CH2)4N-) attached via N to the 4-position of pyridine . It is a white solid . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . A highly efficient base-mediated diastereoselective [4 + 1] cycloaddition of ortho-tosylaminophenyl-substituted p-QMs with 3-chlorooxindoles has been developed to afford 3,2′-pyrrolidinyl spirooxindoles in high yields with high diastereoselectivity through a domino 1,6-addition/cyclization sequence .Physical And Chemical Properties Analysis
Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .科学研究应用
Pyrolysis/GC/MS Analysis of Amadori Compounds
1-[(2'-carboxy)pyrrolidinyl]-1-deoxy-D-fructose, a compound related to 1-(6-(1-pyrrolidinyl)-4-hexynyl)pyrrolidine, was studied using Pyrolysis/Gas Chromatography/Mass Spectrometry (Pyrolysis/GC/MS). This research, conducted by Huyghues-Despointes, Yaylayan, and Keyhani, identified primary and secondary pyrolysis products of this Amadori compound, providing insights into the pyrolysis behavior of related pyrrolidine derivatives (Huyghues-Despointes, Yaylayan, & Keyhani, 1994).
Synthesis of Organosoluble Polyimides
Huang et al. synthesized a novel aromatic diamine monomer containing pyrrolidine groups, which was used to create polyimides. These polymers demonstrated good solubility, high thermal stability, and excellent hydrophobicity, indicating potential applications in materials science (Huang et al., 2017).
Crystal Structure Analysis of Quinolone Antibiotics
The study by Hernández-Quiroz, Hernández-Ortega, and Soriano-garcia on the crystal structure of a quinolone antibiotic involving a pyrrolidinyl group sheds light on the structural aspects of such compounds. This research contributes to understanding the chemical behavior of quinolone compounds and their analogs (Hernández-Quiroz, Hernández-Ortega, & Soriano-garcia, 1999).
Synthesis of 1′-aza-C-nucleosides
Filichev and Pedersen's research on the synthesis of pyrimidine 1′-aza-C-nucleosides from pyrrolidin-3-ol derivatives demonstrates the utility of pyrrolidine derivatives in nucleoside chemistry. This work has implications for the development of novel nucleoside analogs (Filichev & Pedersen, 2001).
Hydroxyproline Derivatives as Asymmetric Organocatalysts
Zlotin reviewed the use of hydroxyproline-derived amino acids and amino amides, which include pyrrolidinyl groups, as organocatalysts for asymmetric reactions. This research indicates the significance of pyrrolidinyl derivatives in catalyzing various organic reactions (Zlotin, 2015).
未来方向
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
属性
IUPAC Name |
1-(6-pyrrolidin-1-ylhex-2-ynyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1(3-9-15-11-5-6-12-15)2-4-10-16-13-7-8-14-16/h1,3,5-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIZJARWWRAPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCC#CCN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221362 | |
| Record name | 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine | |
CAS RN |
71172-23-1 | |
| Record name | 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC59768 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-BIS(PYRROLIDINO)-2-HEXYNE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW8AJJ8CHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




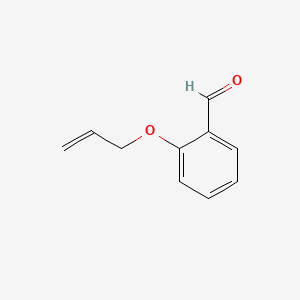

![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)
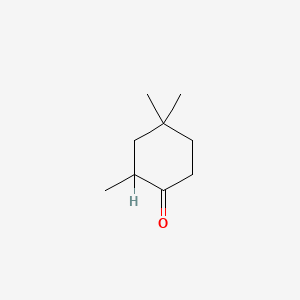
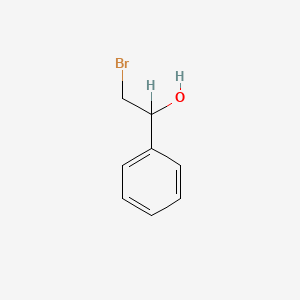

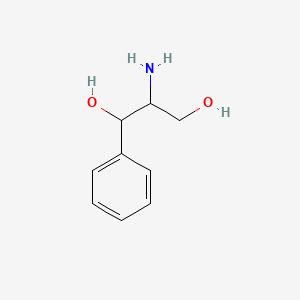

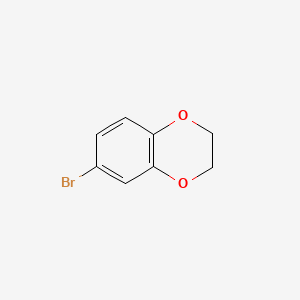
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-](/img/structure/B1266671.png)
